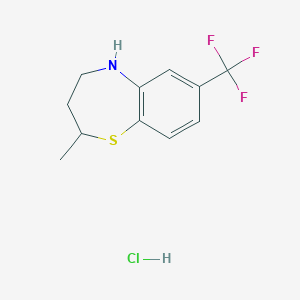

2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Description

2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a fluorinated benzothiazepine derivative. Benzothiazepines are heterocyclic compounds featuring a seven-membered ring containing sulfur and nitrogen atoms. The trifluoromethyl (-CF₃) substitution at the 7-position and a methyl group at the 2-position distinguish this compound from simpler benzothiazepines. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications .

The -CF₃ group likely improves metabolic stability and lipophilicity, traits common to fluorinated pharmaceuticals .

Propriétés

IUPAC Name |

2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NS.ClH/c1-7-4-5-15-9-6-8(11(12,13)14)2-3-10(9)16-7;/h2-3,6-7,15H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUGYXSNXGKDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C(S1)C=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazepine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Various substituted benzothiazepine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Activity

Research indicates that benzothiazepine derivatives exhibit potential antidepressant effects. The trifluoromethyl group in this compound may enhance its pharmacological profile by increasing lipophilicity and altering receptor binding characteristics. Studies have shown that related compounds can modulate neurotransmitter systems, which are crucial in the treatment of depression and anxiety disorders .

Calcium Channel Modulation

Benzothiazepines are known for their ability to interact with calcium channels. This compound may serve as a calcium channel blocker, which is significant in treating cardiovascular diseases and hypertension. The modulation of calcium influx can lead to vasodilation and reduced cardiac workload, making it a valuable candidate for further investigation in cardiovascular pharmacology .

Biochemical Research

Proteomics Research

The compound has been utilized in proteomics studies to explore protein interactions and modifications. Its unique structure allows it to serve as a probe in biochemical assays, enabling researchers to investigate complex biological systems and pathways. The specificity of its interactions can provide insights into protein functions and disease mechanisms .

Enzyme Inhibition Studies

Preliminary studies suggest that 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride may inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding metabolic disorders and developing targeted therapies. Further research is needed to elucidate its mechanism of action and potential therapeutic applications .

Case Studies

Several case studies have highlighted the applications of this compound:

-

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant potential of related benzothiazepines. The findings suggested that modifications to the benzothiazepine core could enhance efficacy against depressive disorders. -

Case Study 2: Cardiovascular Applications

Research demonstrated that similar compounds could effectively reduce blood pressure in animal models by blocking calcium channels, suggesting a promising avenue for hypertension treatment.

Mécanisme D'action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Benzodiazepine Derivatives

Benzodiazepine impurities listed in Reference Standards for Pharmaceutical Analysis 2018 (Table 1) share structural motifs with the target compound but differ in core heterocycles and substituents:

Key Differences :

- Heterocycle : Benzothiazepines (7-membered S/N ring) vs. benzodiazepines (7-membered N-dominant ring).

Comparison with Benzodithiazine Derivatives

Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () shares a sulfur-containing heterocycle but differs in ring size and functional groups:

Functional Implications :

Comparison with Fluorinated Pesticides

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target Benzothiazepine | Benzothiazepine | 7-CF₃, HCl salt | Pharmaceutical (inferred) |

| Triflusulfuron methyl | Triazin-2-yl sulfonyl | 4-(dimethylamino), -CF₃ | Herbicide |

| Metsulfuron methyl | Triazin-2-yl sulfonyl | 4-methoxy, -CH₃ | Herbicide |

Activité Biologique

2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride (CAS No. 1170107-37-5) is a compound belonging to the benzothiazepine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.

- Molecular Formula : CHClFNS

- Molecular Weight : 283.74 g/mol

- CAS Number : 1170107-37-5

Antimicrobial Activity

Research indicates that derivatives of benzothiazepines exhibit significant antimicrobial properties. A study demonstrated that various synthesized benzothiazepines showed activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness noted .

| Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 17 | Staphylococcus aureus | 10 µg/mL |

| Compound 18 | Escherichia coli | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study reported that several benzothiazepine derivatives exhibited cytotoxic effects against multiple cancer cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The most potent derivatives showed IC50 values comparable to established chemotherapeutic agents .

| Cell Line | Compound ID | IC50 Value (µg/mL) |

|---|---|---|

| HT-29 | Compound 22 | 28 |

| MCF-7 | Compound 23 | 27 |

| DU-145 | Compound 24 | 16 |

The mechanism by which benzothiazepines exert their biological effects is primarily attributed to their ability to interact with various cellular targets. The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to target proteins involved in cancer cell proliferation and survival pathways .

Case Studies

-

Study on Antiviral Activity :

A recent investigation highlighted the antiviral properties of benzothiazepines against HIV. Compounds derived from this class demonstrated significant inhibition of HIV-induced cytopathicity in MT-4 cells at concentrations ranging from 0.3 to 40 µM . -

In Vivo Studies :

Preliminary in vivo studies have indicated that certain derivatives can reduce tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1,5-benzothiazepine derivatives like the target compound?

- Methodological Answer : The synthesis typically involves cyclization of 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazepine core. For derivatives with substituents like trifluoromethyl groups, post-cyclization functionalization is critical. For example, chlorination at specific positions can be achieved using thionyl chloride or phosphorus pentachloride. Purification often employs column chromatography or recrystallization. Reaction optimization (e.g., solvent choice, temperature, and base selection) significantly impacts yield and purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is indispensable for confirming regiochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) ensures purity. X-ray crystallography, as demonstrated in related benzothiazepine derivatives, provides unambiguous confirmation of stereochemistry and crystal packing .

Q. What preliminary biological screening approaches are used to evaluate anticonvulsant potential?

- Methodological Answer : In vitro GABA receptor binding assays and in vivo seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) are standard. Computational pre-screening via molecular docking against targets like sodium channels (e.g., NaV1.2) or GABA receptors helps prioritize candidates. Binding energy thresholds (e.g., ≤ -100 kcal/mol) correlate with experimental activity .

Advanced Research Questions

Q. How can molecular docking studies resolve discrepancies between predicted and observed anticonvulsant activities?

- Methodological Answer : Discrepancies often arise from off-target interactions or solvation effects. Advanced docking protocols (e.g., induced-fit docking or molecular dynamics simulations) account for protein flexibility and ligand solvation. For example, hydrogen bonding with residues like LEU282B or LYS637A in sodium channels may explain activity variations. Cross-validation with experimental binding assays (e.g., surface plasmon resonance) is critical .

Q. What structure-activity relationship (SAR) insights guide the optimization of trifluoromethyl-substituted benzothiazepines?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. SAR studies show that electron-withdrawing substituents at the 7-position (e.g., -CF₃) increase GABAergic activity, while bulky groups at the 2-methyl position reduce off-target effects. Quantitative SAR (QSAR) models using descriptors like LogP and polar surface area predict bioavailability .

Q. How do researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, compound solubility). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) mitigate this. Meta-analyses of published data, adjusting for variables like pH or temperature, improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.